Tilisolol hydrochloride is classified as a pharmaceutical compound under the category of beta-blockers. It is derived from phthalic anhydride through a series of synthetic steps that yield both optical isomers (S) and (R) forms . The compound's chemical identifier is 62774-96-3, and it has been studied for its potential applications beyond cardiovascular issues, including ocular absorption properties.
The synthesis of tilisolol hydrochloride involves several intricate steps:
Tilisolol hydrochloride has a complex molecular structure characterized by its non-linear arrangement of atoms. The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural representation includes:
The compound's specific structural features include:
Tilisolol hydrochloride participates in various chemical reactions, which can be categorized as follows:
These reactions are crucial for understanding the reactivity and stability of tilisolol hydrochloride in different environments.
The primary mechanism by which tilisolol hydrochloride exerts its effects involves its role as an adenosine 5′-diphosphate-dependent ATP-sensitive potassium channel opener. Unlike other beta-blockers that may cause peripheral vasoconstriction, tilisolol hydrochloride promotes vasorelaxation through the activation of potassium channels in vascular smooth muscle cells. This unique mechanism results in hypotensive effects without adverse peripheral constriction.
Relevant data regarding these properties are essential for formulation development and therapeutic applications.
Tilisolol hydrochloride is primarily used in clinical settings for:
Additionally, research into its ocular absorption properties indicates potential applications in ophthalmology, expanding its therapeutic scope beyond cardiovascular diseases.
Tilisolol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) with the molecular formula C₁₇H₂₅ClN₂O₃ and a molecular weight of 340.848 g/mol (monoisotopic mass: 340.155370 Da) [2] [4] [8]. Its structure combines an isoquinolinone moiety linked via an oxypropylamine chain to a tert-butyl group, protonated as a hydrochloride salt. The IUPAC name is:4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride [2] [6].
[H+].C2=C1C(=CN(C(=O)C1=CC=C2)C)OCC(O)CNC(C)(C)C.[Cl-]
SGPGESCZOCHFCL-UHFFFAOYSA-N
[4] Table 1: Molecular Identity of Tilisolol Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₅ClN₂O₃ |
Molecular Weight | 340.848 g/mol |
CAS Registry Number | 62774-96-3 |
ChemSpider ID | 40185 |
IUPAC Name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride |
Tilisolol hydrochloride contains one chiral center at the 2-hydroxypropoxy linker, resulting in two enantiomers: (R)- and (S)-tilisolol [2] [6]. It is administered as a racemate (50:50 mixture of both enantiomers) [6]. Key stereochemical considerations include:
Solubility & Thermal Behavior
As a hydrochloride salt, tilisolol exhibits high water solubility due to ionic dissociation, though experimental solubility data are not explicitly reported in the literature. Key properties include:
Solid-State Stability
Salt Selection Rationale
Hydrochloride salt formation improves:
Table 2: Physicochemical Properties of Tilisolol Hydrochloride
Property | Value/Characteristic | Method |
---|---|---|
Melting Point | >250°C (dec.) | Experimental |
Boiling Point | 511.6°C | Calculated |
Flash Point | 263.2°C | Calculated |
Solubility | High (aqueous) | Inferred from salt |
Crystal Habit | Likely monoclinic | Analogous salts |
Hygroscopicity | Moderate | General HCl salts |
Table 3: Clinically Relevant Chiral Compounds
Drug | Chiral Centers | Form | Activity Difference |
---|---|---|---|
Tilisolol HCl | 1 | Racemate | Undocumented |
Levalbuterol | 1 | (R)-enantiomer | 68x greater β₂-agonism than (S) |
Arformoterol | 2 | (R,R)-enantiomer | 1000x greater β₂-agonism than (S,S) |
Levocetirizine | 1 | (R)-enantiomer | 10x greater H₁-blockade than (S) |
Compound names in Table 3: Tilisolol hydrochloride, Levalbuterol, Arformoterol, Levocetirizine.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0